2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid is a chemical compound with the molecular formula C23H24N2O4. It is known for its applications in various fields, including materials science and polymer chemistry. This compound is often used as a photoinitiator in polymerization reactions due to its ability to generate reactive species upon exposure to light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid typically involves the reaction of 2-(9-Oxoxanthen-2-yl)propionic acid with 1,5-Diazabicyclo[4.3.0]non-5-ene. The reaction is carried out under inert conditions to prevent decomposition and is often performed in a solvent such as methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in biological imaging and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid involves the generation of reactive species upon exposure to light. These reactive species initiate polymerization reactions by creating free radicals or ions that propagate the polymer chain. The compound’s molecular targets include monomers and oligomers in the polymerization process .
Comparison with Similar Compounds
Similar Compounds
- 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5,7-Triazabicyclo[4.4.0]dec-5-ene Salt
- 2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt
Uniqueness
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid is unique due to its specific structure, which imparts distinct photoinitiating properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in polymer chemistry and materials science .
Properties
IUPAC Name |
2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4.C7H12N2/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14;1-3-7-8-4-2-6-9(7)5-1/h2-9H,1H3,(H,18,19);1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMAQQKYSJWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O.C1CC2=NCCCN2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346753-04-5 |
Source
|
Record name | 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.